molecular formula C16H13N3OS B2551900 (2E,4Z)-2-Cyano-4-methyl-5-phenyl-N-(1,3-thiazol-2-yl)penta-2,4-dienamide CAS No. 1798423-38-7

(2E,4Z)-2-Cyano-4-methyl-5-phenyl-N-(1,3-thiazol-2-yl)penta-2,4-dienamide

Cat. No. B2551900
CAS RN: 1798423-38-7
M. Wt: 295.36
InChI Key: ORUGYQRMTSXOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4Z)-2-Cyano-4-methyl-5-phenyl-N-(1,3-thiazol-2-yl)penta-2,4-dienamide is a compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been found to possess unique properties that make it a promising candidate for further research.

Scientific Research Applications

properties

IUPAC Name

(2E,4Z)-2-cyano-4-methyl-5-phenyl-N-(1,3-thiazol-2-yl)penta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-12(9-13-5-3-2-4-6-13)10-14(11-17)15(20)19-16-18-7-8-21-16/h2-10H,1H3,(H,18,19,20)/b12-9-,14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUGYQRMTSXOIF-SPEXVAAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-4-methyl-5-phenyl-N-(1,3-thiazol-2-yl)penta-2,4-dienamide

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